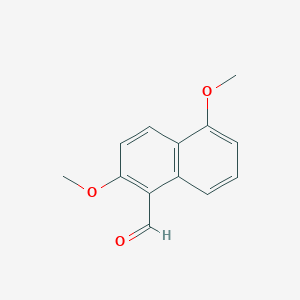
1-Iodo-3-(trifluoromethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(trifluoromethyl)cyclobutane is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(trifluoromethyl)cyclobutane can be synthesized through various methods. One efficient method involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethane (TMSCF3) and a fluoride source . Another method involves the deoxygenation of bis-carboxylate systems using tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic methods similar to those used in laboratory settings. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-3-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the cyclobutane ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(trifluoromethyl)cyclobutane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Iodo-3-(trifluoromethyl)cyclobutane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the iodine atom can participate in various chemical transformations. These interactions can affect the compound’s behavior in different chemical and biological environments .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-(trifluoromethyl)cyclobutane
- 1-Chloro-3-(trifluoromethyl)cyclobutane
- 1-Fluoro-3-(trifluoromethyl)cyclobutane
Comparison: 1-Iodo-3-(trifluoromethyl)cyclobutane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs.
Eigenschaften
Molekularformel |
C5H6F3I |
|---|---|
Molekulargewicht |
250.00 g/mol |
IUPAC-Name |
1-iodo-3-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C5H6F3I/c6-5(7,8)3-1-4(9)2-3/h3-4H,1-2H2 |
InChI-Schlüssel |
QJIWUYXPNJYABU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)









